molecular formula C20H18ClN3O4 B2822382 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one CAS No. 941997-72-4

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one

Cat. No.: B2822382
CAS No.: 941997-72-4
M. Wt: 399.83
InChI Key: CZNLUNITCGCVDM-UHFFFAOYSA-N
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Description

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidin-2-one core, substituted with a 3-chlorophenyl group and a 3,4-dimethoxyphenyl group, connected through a 1,2,4-oxadiazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of novel materials and as a precursor for various industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

    Substitution reactions: The 3-chlorophenyl and 3,4-dimethoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Cyclization: The final step involves cyclization to form the pyrrolidin-2-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the aromatic substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the 3,4-dimethoxy substitution.

    4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one: Similar structure with a single methoxy group.

Uniqueness

The presence of both the 3-chlorophenyl and 3,4-dimethoxyphenyl groups in 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one imparts unique chemical and biological properties, making it distinct from other similar compounds. These substitutions can influence the compound’s reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-26-16-7-6-15(10-17(16)27-2)24-11-13(9-18(24)25)20-22-19(23-28-20)12-4-3-5-14(21)8-12/h3-8,10,13H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNLUNITCGCVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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